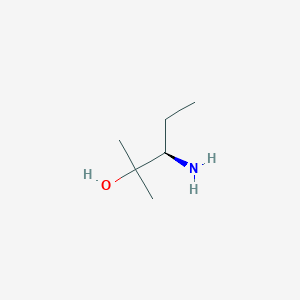

(R)-3-amino-2-methyl-pentan-2-ol

Description

BenchChem offers high-quality (R)-3-amino-2-methyl-pentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-amino-2-methyl-pentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-2-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQQAAMUEHNMSQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of (R)-3-amino-2-methyl-pentan-2-ol

Introduction: The Significance of Chiral Amino Alcohols

Chiral vicinal amino alcohols are a privileged structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Their defined three-dimensional arrangement of amino and hydroxyl groups is often crucial for specific interactions with biological targets such as enzymes and receptors, making their stereochemistry a critical determinant of therapeutic efficacy and safety. (R)-3-amino-2-methyl-pentan-2-ol, a chiral tertiary amino alcohol, represents a valuable building block in medicinal chemistry and drug development, necessitating robust and efficient methods for its enantioselective synthesis.

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (R)-3-amino-2-methyl-pentan-2-ol. We will explore both classical and modern approaches, detailing the underlying chemical principles, providing field-proven experimental protocols, and offering insights into the selection of appropriate synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral synthon.

Strategic Approaches to the Synthesis of (R)-3-amino-2-methyl-pentan-2-ol

The synthesis of a specific enantiomer of a chiral molecule can be approached in several ways. For (R)-3-amino-2-methyl-pentan-2-ol, the main strategies can be broadly categorized as:

-

Synthesis of a Racemic Mixture Followed by Chiral Resolution: This is a traditional and often reliable method that involves the non-stereoselective synthesis of the target molecule, yielding a 1:1 mixture of both enantiomers (a racemate). The enantiomers are then separated in a subsequent step, a process known as chiral resolution.

-

Asymmetric Synthesis: This more modern approach aims to directly produce the desired enantiomer in excess over the other. This is achieved by using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction.

This guide will first detail a robust and reproducible method for the synthesis of racemic 3-amino-2-methyl-pentan-2-ol, followed by a comprehensive protocol for its chiral resolution to obtain the desired (R)-enantiomer. Subsequently, we will discuss a promising asymmetric synthetic route as a more direct and potentially more efficient alternative.

Part 1: Synthesis of Racemic 3-amino-2-methyl-pentan-2-ol and Subsequent Chiral Resolution

This section outlines a two-stage approach: the initial synthesis of the racemic amino alcohol, followed by its separation into the constituent enantiomers.

Synthesis of Racemic 3-amino-2-methyl-pentan-2-ol via Oxime Reduction

A reliable method for the synthesis of the racemic amino alcohol proceeds through the formation and subsequent reduction of an oxime intermediate. The starting material for this sequence is the readily available ketone, 2-methyl-3-pentanone.

Workflow for the Synthesis of Racemic 3-amino-2-methyl-pentan-2-ol:

Caption: Synthesis of racemic 3-amino-2-methyl-pentan-2-ol.

Experimental Protocol 1: Synthesis of 2-Methyl-3-pentanone Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-pentanone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent such as aqueous ethanol.

-

Addition of Base: Add a base, for instance, sodium acetate (1.5 eq.), to the mixture. The base neutralizes the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-methyl-3-pentanone oxime, which can be purified further by crystallization or distillation.

Experimental Protocol 2: Reduction of 2-Methyl-3-pentanone Oxime to Racemic 3-amino-2-methyl-pentan-2-ol

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Oxime: Dissolve the 2-methyl-3-pentanone oxime (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Conditions: After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.

-

Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation and Purification: Filter the resulting suspension and wash the solid residue thoroughly with the reaction solvent. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude racemic 3-amino-2-methyl-pentan-2-ol. The product can be further purified by distillation under reduced pressure.

Chiral Resolution of Racemic 3-amino-2-methyl-pentan-2-ol

Chiral resolution is a powerful technique for separating enantiomers. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.[1] These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] For the resolution of basic amines, chiral acids like tartaric acid and its derivatives are frequently employed.[2][3]

Workflow for Chiral Resolution:

Caption: Chiral resolution of a racemic amine.

Experimental Protocol 3: Chiral Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 3-amino-2-methyl-pentan-2-ol (1.0 eq.) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (1.0 eq.) in the same solvent, warming gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is critical for successful fractional crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer. The optical purity of the crystallized salt can be improved by recrystallization.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add an aqueous solution of a strong base, such as sodium hydroxide, until the pH is basic (pH > 11). This will deprotonate the ammonium salt and liberate the free amine.

-

Extraction and Purification: Extract the enantiomerically enriched (R)-3-amino-2-methyl-pentan-2-ol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Table 1: Summary of Reagents and Expected Yields for Racemic Synthesis and Resolution

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2-Methyl-3-pentanone | Hydroxylamine HCl, Sodium Acetate | 2-Methyl-3-pentanone Oxime | 85-95% |

| 2 | 2-Methyl-3-pentanone Oxime | Lithium Aluminum Hydride (LiAlH₄) | Racemic 3-amino-2-methyl-pentan-2-ol | 70-85% |

| 3 | Racemic Amine | (+)-Tartaric Acid | (R)-3-amino-2-methyl-pentan-2-ol | 30-45% (from racemate) |

Part 2: Asymmetric Synthesis – A Modern Perspective

While chiral resolution is a robust method, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture. Asymmetric synthesis offers a more atom-economical and potentially more efficient route by directly producing the target enantiomer.

Asymmetric Transfer Hydrogenation

A promising strategy for the asymmetric synthesis of (R)-3-amino-2-methyl-pentan-2-ol is the asymmetric transfer hydrogenation of a suitable precursor. In this case, the direct reductive amination of 2-methyl-3-pentanone with an ammonia source in the presence of a chiral catalyst could furnish the desired product.

Asymmetric transfer hydrogenation is a powerful technique that uses a hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst to achieve enantioselective reduction of a prochiral substrate.[4][5] Chiral ruthenium(II) complexes bearing diamine ligands have shown excellent activity and enantioselectivity in the reduction of ketones.[4][6]

Conceptual Asymmetric Synthesis Workflow:

Caption: Asymmetric synthesis via transfer hydrogenation.

Discussion of the Asymmetric Approach:

Conclusion

The synthesis of enantiomerically pure (R)-3-amino-2-methyl-pentan-2-ol is a key objective for its application in pharmaceutical and chemical research. This technical guide has detailed a reliable and well-established pathway involving the synthesis of the racemic amino alcohol via oxime reduction, followed by a classical chiral resolution using (+)-tartaric acid. The provided experimental protocols offer a practical framework for the implementation of this synthetic sequence.

Furthermore, we have introduced the concept of asymmetric transfer hydrogenation as a more modern and potentially more efficient alternative. While further development would be required to identify an optimal catalyst for this specific transformation, this approach represents the cutting edge of chiral amine synthesis and holds significant promise for the large-scale, cost-effective production of (R)-3-amino-2-methyl-pentan-2-ol. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, cost, and available resources.

References

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

- Vlada, K., & Jiri, D. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Al-Masoudi, N. A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

-

Wikipedia. (2023). Chiral resolution. [Link]

-

ARKAT USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

Al-Masoudi, N. A. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

-

orthocresol. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2019, February 13). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

-

Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

-

UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]

-

Beerhunter. (2017, October 2). How to separate two diastereomeric amines?. Chemistry Stack Exchange. [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

-

Wikipedia. (2023). Ritter reaction. [Link]

-

Quora. (2024, March 11). Can lialh4 reduce oxime?. [Link]

-

Noyori, R., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

-

Organic Chemistry Portal. (2019, January 11). Ritter Reaction. [Link]

-

IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. [Link]

-

Huitric, A. C., & Nelson, W. R. (1954). The reduction of oximes with lithium aluminum hydride. Journal of the American Pharmaceutical Association (Scientific ed.), 43(4), 234. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. kanto.co.jp [kanto.co.jp]

- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 6. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-3-amino-2-methyl-pentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for the chiral amino alcohol, (R)-3-amino-2-methyl-pentan-2-ol. In the absence of published experimental spectra for this specific compound, this document serves as a predictive guide based on the analysis of its structural analogues and established principles of spectroscopic interpretation. This approach allows for a robust estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a valuable resource for the identification and characterization of this molecule.

Molecular Structure and Key Features

(R)-3-amino-2-methyl-pentan-2-ol is a chiral molecule with the following structural characteristics:

-

A primary amine (-NH2) at the C3 position.

-

A tertiary alcohol (-OH) at the C2 position.

-

A stereocenter at the C3 position, with the (R)-configuration.

-

A pentane backbone with a methyl group at the C2 position.

These features will give rise to distinct signals in the various spectroscopic analyses.

Molecular Structure of (R)-3-amino-2-methyl-pentan-2-ol

Caption: 2D structure of (R)-3-amino-2-methyl-pentan-2-ol.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures and standard chemical shift tables.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~1.5 - 2.5 | singlet (broad) | 1H |

| -NH₂ | ~1.0 - 2.0 | singlet (broad) | 2H |

| C3-H | ~2.8 - 3.2 | triplet | 1H |

| C4-H₂ | ~1.3 - 1.6 | multiplet | 2H |

| C2-CH₃ (x2) | ~1.1 - 1.3 | singlet | 6H |

| C5-H₃ | ~0.9 | triplet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

-OH and -NH₂ Protons: The protons of the hydroxyl and amino groups are expected to appear as broad singlets due to hydrogen bonding and exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

-

C3-H Proton: This proton is adjacent to the nitrogen atom and is expected to be deshielded, appearing as a triplet due to coupling with the two protons on C4.

-

C4-H₂ Protons: These methylene protons are adjacent to the chiral center at C3 and a methyl group at C5, leading to a complex splitting pattern (multiplet).

-

C2-CH₃ Protons: The two methyl groups attached to the tertiary alcohol carbon (C2) are chemically equivalent and will appear as a single sharp singlet, integrating to 6 protons.

-

C5-H₃ Protons: These methyl protons are at the end of the ethyl chain and will appear as a triplet due to coupling with the adjacent methylene protons (C4-H₂).

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show a signal for each of the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~10 - 15 |

| C2 (C-OH) | ~70 - 75 |

| C3 (CH-NH₂) | ~55 - 60 |

| C4 (CH₂) | ~25 - 30 |

| C5 (CH₃) | ~10 - 15 |

| C2-CH₃ | ~25 - 30 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C2 (C-OH): The carbon atom bearing the hydroxyl group is significantly deshielded and will appear downfield.

-

C3 (CH-NH₂): The carbon atom attached to the amino group will also be deshielded, but to a lesser extent than the alcohol-bearing carbon.

-

Alkyl Carbons: The remaining methyl and methylene carbons will appear in the typical upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

-

Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans is necessary due to the low natural abundance of ¹³C.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the O-H and N-H functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| N-H bend (primary amine) | 1590 - 1650 | Medium |

| C-O stretch (tertiary alcohol) | 1100 - 1200 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

Interpretation of the Predicted IR Spectrum:

-

O-H and N-H Stretching Region: A broad, strong band for the O-H stretch will likely overlap with the two sharper N-H stretching bands of the primary amine.

-

C-H Stretching: Strong absorptions corresponding to the sp³ C-H bonds of the alkyl chain will be present.

-

Fingerprint Region: The C-O and C-N stretching vibrations, along with various bending vibrations, will appear in the fingerprint region and can be used for more detailed structural confirmation.

Experimental Protocol for ATR-IR Spectroscopy:

-

Background Scan: Record a background spectrum of the clean ATR crystal.[1]

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[2]

-

Data Acquisition: Record the sample spectrum. The software will automatically subtract the background.[1]

Predicted Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Mass Spectrum Data

| m/z | Ion | Predicted Relative Intensity |

| 117 | [M]⁺ | Low |

| 102 | [M - CH₃]⁺ | Medium |

| 88 | [M - C₂H₅]⁺ | High |

| 72 | [M - C₂H₅ - H₂O]⁺ | Medium |

| 58 | [CH₂(NH₂)CHCH₃]⁺ | High (base peak) |

| 44 | [CH₂NH₂]⁺ | High |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak at m/z 117 is expected to be of low intensity due to the facile fragmentation of alcohols and amines.

-

Alpha-Cleavage: The most prominent fragmentation pathway for both alcohols and amines is alpha-cleavage, the breaking of the bond adjacent to the heteroatom.

-

Loss of a methyl group (CH₃, 15 Da) from C2 would result in a fragment at m/z 102.

-

Loss of an ethyl group (C₂H₅, 29 Da) from C3 would lead to a fragment at m/z 88.

-

Cleavage between C2 and C3 can lead to the formation of a stable iminium ion, which is often the base peak.

-

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion or fragment ions is a common fragmentation pathway for alcohols.

Mass Spectrometry Fragmentation Pathway

Sources

The Chirality, Stereochemistry, and Synthetic Utility of (R)-3-amino-2-methyl-pentan-2-ol: A Technical Guide

Introduction & Structural Elucidation

In the realm of asymmetric synthesis and drug development, chiral amino alcohols serve as privileged scaffolds. Among these, (R)-3-amino-2-methyl-pentan-2-ol stands out due to its unique steric bulk and highly specific spatial orientation. Understanding the stereochemical nuances of this molecule is critical for researchers utilizing it as a chiral auxiliary, a ligand in transition-metal catalysis, or a pharmacophore in active pharmaceutical ingredients (APIs).

Deconstructing the Carbon Backbone

Despite the nomenclature "pentan-2-ol," which might suggest multiple stereocenters to a novice, this molecule possesses only one chiral center at the C3 position .

-

The Achiral C2 Position: The C2 carbon is bonded to a hydroxyl group (-OH), the C3 complex (-CH(NH₂)-CH₂CH₃), and two identical methyl groups (the C1 methyl and the branched C2 methyl). Because it lacks four distinct substituents, C2 is strictly achiral.

-

The Chiral C3 Position: The C3 carbon is bonded to four unique groups: an amino group (-NH₂), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and the bulky tertiary alcohol complex (-C(OH)(CH₃)₂). This asymmetry makes C3 the sole stereocenter.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To confirm the (R)-configuration at C3, we apply the CIP priority rules based on atomic number:

-

-NH₂ (Nitrogen, Atomic No. 7): Highest priority.

-

-C(OH)(CH₃)₂ (Carbon bonded to O, C, C): Second priority.

-

-CH₂CH₃ (Carbon bonded to C, H, H): Third priority.

-

-H (Hydrogen, Atomic No. 1): Lowest priority.

With the lowest priority hydrogen atom pointing away from the viewer, the sequence from Priority 1 → 2 → 3 traces a clockwise direction, definitively establishing the (R)-configuration.

Fig 1. Cahn-Ingold-Prelog (CIP) priority assignment establishing the (R)-configuration at C3.

Quantitative Data & Physicochemical Properties

Accurate physicochemical data is essential for predicting the molecule's behavior during extraction, chromatography, and biological assays. The presence of both a hydrogen bond donor/acceptor (amine) and a strong hydrogen bond donor (hydroxyl) grants the molecule high water solubility, which must be accounted for during synthetic workups.

Table 1: Physicochemical & Structural Properties

| Property | Value |

| IUPAC Name | (3R)-3-amino-2-methylpentan-2-ol |

| CAS Registry Number | 74608-27-8 (Free base) |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Exact Mass | 117.1154 g/mol |

| Topological Polar Surface Area (TPSA) | 46.2 Ų |

| Stereocenters | 1 (Defined at C3) |

| pKa (Predicted) | ~13.01 (Hydroxyl), ~9.5 (Amine) |

Mechanistic Synthesis & Stereochemical Fidelity

The most robust method for synthesizing (R)-3-amino-2-methyl-pentan-2-ol is the nucleophilic addition of a Grignard reagent to an enantiopure amino acid ester. This route is highly favored because the nucleophilic attack occurs at the carbonyl carbon (an sp² to sp³ transition) adjacent to the chiral center, ensuring 100% stereoretention without the risk of racemization.

Stereoretentive Synthesis via Grignard Addition

Objective: Synthesize (R)-3-amino-2-methyl-pentan-2-ol from (R)-methyl 2-aminobutanoate hydrochloride.

Step-by-Step Self-Validating Protocol:

-

Preparation & Initiation: Dissolve (R)-methyl 2-aminobutanoate hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Causality: THF acts as a Lewis base, coordinating and stabilizing the Grignard reagent. Strictly anhydrous conditions are non-negotiable to prevent the premature destruction of the organomagnesium species .

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: The addition of methylmagnesium bromide (MeMgBr) to an ester is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses unwanted side reactions such as enolization.

-

-

Nucleophilic Addition: Add MeMgBr (3.5–4.0 eq, 3M in diethyl ether) dropwise.

-

Self-Validation Check: The initial addition will produce visible gas evolution (methane) as the Grignard reagent deprotonates the primary amine and the hydrochloride salt. This bubbling serves as an internal, visual indicator of reagent potency.

-

Causality: Excess Grignard is required because the first equivalents are consumed by acid-base reactions. The subsequent equivalents perform the double nucleophilic attack on the ester, passing through a transient ketone intermediate to form the tertiary alkoxide.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the ester spot confirms the full conversion of the transient ketone to the final tertiary alcohol.

-

-

Selective Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: NH₄Cl is a mild acid (pH ~5.5). It provides the necessary protons to neutralize the alkoxide into the final alcohol without over-protonating the newly formed amine. If a strong acid (like HCl) were used, the amine would convert into a highly water-soluble salt, trapping the product in the aqueous layer and decimating the extraction yield.

-

-

Extraction & Isolation: Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure chiral amino alcohol .

Fig 2. Stereoretentive Grignard addition workflow from (R)-methyl 2-aminobutanoate.

Applications in Drug Development and Asymmetric Catalysis

The strategic placement of a primary amine adjacent to a bulky tertiary alcohol makes (R)-3-amino-2-methyl-pentan-2-ol an invaluable asset in advanced chemical research.

-

Pharmacophore Integration: In medicinal chemistry, this scaffold is frequently utilized to synthesize complex APIs. The rigid steric bulk of the 2-methyl-pentan-2-ol group, combined with the precise spatial orientation of the amine, allows for highly specific hydrogen-bonding interactions within enzyme active sites. Recent patent literature highlights its use in the development of novel antiprotozoal agents and highly targeted Poly-ADP Ribose Polymerase (PARP) inhibitors for oncology .

-

Chiral Auxiliaries & Ligands: In asymmetric synthesis, the 1,2-amino alcohol motif is the foundational building block for oxazaborolidine catalysts (used in Corey-Bakshi-Shibata reductions) and chiral Schiff base ligands. The massive steric shielding provided by the tertiary alcohol dictates the facial selectivity of incoming reactants, ensuring high enantiomeric excesses (ee) in downstream transformations.

References

- Title: JP2018514519A - Boron-containing small molecules as antiprotozoal agents | Source: Google Patents | URL

- Title: WO2025101892A1 - Poly-adp ribose polymerase (parp)

Navigating the Chiral Landscape: A Technical Guide to the Synthesis and Isolation of (R)-3-amino-2-methyl-pentan-2-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and isolation of (R)-3-amino-2-methyl-pentan-2-ol, a chiral tertiary amino alcohol of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles and experimental design considerations, empowering researchers to not only replicate but also innovate upon these methodologies.

Introduction: The Significance of Chiral Tertiary Amino Alcohols

The precise three-dimensional arrangement of atoms in a molecule is a cornerstone of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Within the vast landscape of chiral building blocks, vicinal amino alcohols are a privileged scaffold, forming the structural core of numerous natural products and synthetic drugs.[1] The subset of tertiary amino alcohols, such as (R)-3-amino-2-methyl-pentan-2-ol, presents a unique synthetic challenge due to the steric hindrance around the carbinol center. However, their structural rigidity and potential for multi-point interactions with biological targets make them highly valuable synthons in the design of novel therapeutics.[]

The "discovery" of (R)-3-amino-2-methyl-pentan-2-ol is not a singular historical event but rather the culmination of advancements in asymmetric synthesis and chiral separation technologies. The ability to access this specific enantiomer in high purity has been driven by the relentless pursuit of stereocontrol in organic chemistry. This guide will explore the key methodologies that enable the targeted synthesis and purification of this valuable chiral building block.

Strategic Approaches to Stereoselective Synthesis

The synthesis of (R)-3-amino-2-methyl-pentan-2-ol necessitates a robust strategy to control the stereochemistry at the C3 position. The primary approaches can be broadly categorized into the stereoselective reduction of a prochiral precursor and the use of chiral auxiliaries to direct the formation of the desired stereocenter.

Asymmetric Reduction of α-Amino Ketones

A highly effective and widely employed strategy for the synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This approach leverages the power of chiral catalysts or reagents to deliver a hydride to one face of the carbonyl group preferentially.

The precursor, 3-amino-2-methyl-pentan-2-one, can be synthesized through various established methods. The critical step is the enantioselective reduction of the ketone.

Key Mechanistic Insight: The success of this transformation hinges on the ability of the chiral catalyst to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer over the other. For instance, in transition metal-catalyzed transfer hydrogenation, a chiral ligand coordinates to the metal center, creating a chiral pocket that dictates the orientation of the substrate for hydride delivery.[1]

Several catalytic systems have proven effective for the asymmetric reduction of α-amino ketones, including:

-

Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata catalyst): These catalysts, used in conjunction with a stoichiometric borane source, are highly effective for the enantioselective reduction of ketones. The mechanism involves the formation of a six-membered ring transition state where the catalyst coordinates to both the borane and the ketone, directing the hydride transfer.

-

Transition Metal Catalysts with Chiral Ligands: Ruthenium, rhodium, and iridium complexes with chiral diphosphine or diamine ligands are powerful catalysts for asymmetric transfer hydrogenation, often using isopropanol or formic acid as the hydride source. These methods are known for their high efficiency and excellent enantioselectivities.[1]

The general workflow for this synthetic approach is illustrated below:

Caption: Workflow for the asymmetric reduction of an α-amino ketone.

Table 1: Comparison of Asymmetric Reduction Methods

| Method | Chiral Promoter | Hydride Source | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| CBS Reduction | Oxazaborolidine | Borane (BH₃) | >95% | High enantioselectivity, predictable stereochemistry | Stoichiometric chiral reagent required |

| Asymmetric Transfer Hydrogenation | Ru, Rh, or Ir with chiral ligands | Isopropanol, Formic Acid | >99% | High catalytic efficiency, high enantioselectivity | Catalyst cost, optimization of ligands and conditions |

Isolation and Purification of the (R)-Enantiomer

Achieving high enantiomeric purity is paramount for the application of (R)-3-amino-2-methyl-pentan-2-ol in drug development. Even with highly stereoselective synthetic methods, purification is often necessary to remove any residual of the undesired (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Expert Insight: The choice of the chiral stationary phase is critical. For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector on the stationary phase. The addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can significantly improve peak shape for basic analytes by minimizing tailing.

A typical workflow for chiral HPLC purification is as follows:

Caption: Workflow for the purification by chiral HPLC.

Classical Resolution via Diastereomeric Salt Formation

An alternative to chromatographic methods is classical resolution. This involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the isolated (R)-3-amino-2-methyl-pentan-2-ol.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for 3-amino-2-methyl-pentan-2-ol

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl groups (singlets), the methine proton adjacent to the amino group, and exchangeable protons for the amine and hydroxyl groups. The exact chemical shifts and coupling constants will depend on the solvent and concentration. |

| ¹³C NMR | Resonances for the six distinct carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. |

| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. C-N and C-O stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information. |

Determination of Enantiomeric Excess

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product. By integrating the peak areas of the two enantiomers, the percentage of the desired (R)-enantiomer can be accurately calculated.

Experimental Protocols

The following is a representative, detailed protocol for the asymmetric synthesis and purification of a chiral tertiary amino alcohol, which can be adapted for the synthesis of (R)-3-amino-2-methyl-pentan-2-ol.

Protocol 1: Asymmetric Transfer Hydrogenation of 3-amino-2-methyl-pentan-2-one

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of [RuCl₂(p-cymene)]₂ and the chosen chiral ligand (e.g., (R,R)-TsDPEN) in anhydrous isopropanol is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To a solution of 3-amino-2-methyl-pentan-2-one in anhydrous isopropanol is added the pre-formed catalyst solution.

-

Reaction Execution: The reaction mixture is heated to the optimized temperature (e.g., 80 °C) and stirred under a nitrogen atmosphere until complete conversion is observed by TLC or LC-MS analysis.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched amino alcohol.

Protocol 2: Chiral HPLC Purification

-

System Preparation: The HPLC system is equilibrated with the mobile phase (e.g., a mixture of n-hexane and isopropanol with a small percentage of diethylamine) at a constant flow rate.

-

Sample Preparation: The enantiomerically enriched amino alcohol is dissolved in the mobile phase to a suitable concentration.

-

Injection and Separation: The sample is injected onto the chiral column, and the elution profile is monitored using a UV detector.

-

Fraction Collection: The fraction corresponding to the major enantiomer (R-isomer) is collected.

-

Product Isolation: The collected fraction is concentrated under reduced pressure to afford the pure (R)-3-amino-2-methyl-pentan-2-ol.

Conclusion and Future Perspectives

The ability to synthesize and isolate (R)-3-amino-2-methyl-pentan-2-ol in high enantiomeric purity is a testament to the power of modern asymmetric synthesis and chiral separation technologies. As the demand for enantiomerically pure building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of chiral tertiary amino alcohols will remain a key area of research. Biocatalytic approaches, for instance, offer the potential for highly selective transformations under mild conditions and are an exciting avenue for future exploration in the synthesis of these valuable molecules.[3][4]

References

-

DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Retrieved from [Link]

-

Springer. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

Sources

Theoretical Insights into (R)-3-amino-2-methyl-pentan-2-ol: A Computational Guide for Drug Discovery

Introduction

Chiral amino alcohols are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Their stereochemistry often plays a pivotal role in determining pharmacological activity, making the study of individual enantiomers a critical aspect of modern drug development. This guide focuses on (R)-3-amino-2-methyl-pentan-2-ol, a chiral amino alcohol with potential applications as a building block in medicinal chemistry.

While extensive experimental data on this specific molecule is not widely published, theoretical and computational studies provide a powerful, predictive lens through which we can understand its intrinsic properties.[4] By employing first-principles quantum mechanical calculations, we can elucidate its three-dimensional structure, conformational preferences, electronic properties, and potential for intermolecular interactions—all of which are crucial for designing novel therapeutics.

This technical whitepaper serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the foundational theoretical methodologies applicable to (R)-3-amino-2-methyl-pentan-2-ol, explaining not just the "how" but the "why" behind these computational approaches. The insights derived from these theoretical studies can accelerate drug discovery by enabling a rational, structure-based design process before committing to costly and time-consuming laboratory synthesis.

Molecular Structure and Stereochemistry

(R)-3-amino-2-methyl-pentan-2-ol, with the chemical formula C6H15NO, is a chiral molecule containing a stereocenter at the C3 carbon.[5] This carbon is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a 2-hydroxy-2-methylpropyl group (-C(CH3)2OH). The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

The presence of both an amino group (a hydrogen bond donor and acceptor) and a hydroxyl group (also a hydrogen bond donor and acceptor) within the same molecule suggests a high potential for the formation of intramolecular hydrogen bonds.[6][7][8] These non-covalent interactions are critical as they significantly influence the molecule's conformational landscape, stability, and ultimately, how it interacts with biological targets.

Visualizing the Core Structure

To appreciate the spatial arrangement, we can visualize the molecule's basic connectivity.

Caption: 2D graph of (R)-3-amino-2-methyl-pentan-2-ol. C* is the chiral center.

Computational Methodology: A Protocol for Theoretical Investigation

To theoretically characterize (R)-3-amino-2-methyl-pentan-2-ol, a multi-step computational workflow grounded in Density Functional Theory (DFT) is highly effective. DFT offers an excellent balance of computational cost and accuracy for drug-like molecules.[1][9]

Step-by-Step Computational Protocol

-

Initial Structure Generation :

-

A 3D model of the (R)-enantiomer is constructed using molecular modeling software (e.g., Avogadro, GaussView). Multiple starting conformations, particularly by rotating around the C2-C3 and C3-C4 bonds, should be generated to ensure a thorough exploration of the potential energy surface.

-

-

Geometry Optimization :

-

Causality : The initial structures are not at their lowest energy state. Geometry optimization is performed to find the stable, low-energy conformations of the molecule.

-

Method : A common and reliable level of theory for molecules of this size is B3LYP (a hybrid DFT functional) with a Pople-style basis set like 6-31G(d). This provides a good initial description of the molecular geometry and energetics.

-

Self-Validation : The optimization process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold, indicating a stationary point on the potential energy surface has been reached.

-

-

Frequency Calculations :

-

Causality : A stationary point found during optimization could be a minimum (a stable conformer) or a saddle point (a transition state). Frequency calculations are essential to make this distinction.

-

Method : Using the same level of theory (B3LYP/6-31G(d)), vibrational frequencies are calculated.

-

Self-Validation : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, and the structure should be perturbed along the imaginary mode and re-optimized. The results of these calculations also provide the theoretical infrared (IR) spectrum, which can be compared with experimental data if available.

-

-

Refined Energy Calculations :

-

Causality : To obtain more accurate relative energies between different conformers, a larger, more flexible basis set is required.

-

Method : Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as B3LYP with the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to better describe non-covalent interactions like hydrogen bonds.

-

Trustworthiness : This multi-step approach (optimization with a smaller basis set, followed by energy refinement with a larger one) is a time-tested, cost-effective strategy in computational chemistry.

-

Computational Workflow Visualization

The entire process can be summarized in a clear workflow.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Implications for Drug Development

The theoretical study of (R)-3-amino-2-methyl-pentan-2-ol provides actionable insights for drug discovery professionals.

-

Pharmacophore Modeling : The precise 3D arrangement of the hydrogen bond donors (NH and OH) and acceptors (N and O) in the lowest energy conformers defines the molecule's pharmacophore. This information is invaluable for designing ligands that will fit into a specific receptor binding pocket.

-

Predicting Physicochemical Properties : Computational models can predict key "drug-like" properties such as logP (lipophilicity), polar surface area (PSA), and aqueous solubility. [10][11]These properties are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. [12]By calculating these values in silico, researchers can prioritize candidates with a higher probability of success in clinical trials.

-

Lead Optimization : If this amino alcohol is a fragment of a larger lead compound, theoretical studies can guide its chemical modification. For instance, calculations can predict how adding or changing substituents will affect the molecule's conformation, electronic properties, and binding affinity, allowing for a more rational and efficient optimization process. [9]

Conclusion

While (R)-3-amino-2-methyl-pentan-2-ol may not have an extensive body of published experimental research, this guide demonstrates the immense power of theoretical and computational chemistry to fill that gap. By applying a robust DFT-based protocol, we can thoroughly characterize its conformational landscape, stability, electronic structure, and reactivity. These computational insights provide a foundational understanding of the molecule's intrinsic properties, establishing a solid, data-driven basis for its application as a chiral building block in the design and development of next-generation pharmaceuticals. This in silico approach embodies the principles of modern drug discovery, enabling faster, more cost-effective, and ultimately more successful research and development cycles.

References

-

Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (n.d.). arXiv.org. Retrieved from [Link]

-

Theoretical calculations of intramolecular hydrogen bond of the 2-Amino-2, 4, 6-cycloheptatrien-1-one in the gas phase and solution: Substituent effects and their positions. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules. Retrieved from [Link]

-

Kavouris, J., Kavouris, K., Wambua, V. M., Demerzhan, R., Moquist, P., Vetticatt, M., & Schaus, S. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-amino-2-methyl-butan-2-ol hydrochloride. Retrieved from [Link]

-

DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. (2004). ResearchGate. Retrieved from [Link]

-

Zhong, Y., et al. (2017). Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-methylpentanal. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpentan-1-ol. Retrieved from [Link]

-

Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Amino-2,3-dimethylpentan-2-ol. Retrieved from [Link]

-

Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. (2022). MDPI. Retrieved from [Link]

-

Structures of chiral amino alcohols and amino acids tested. (n.d.). ResearchGate. Retrieved from [Link]

-

Palmer, D. S., et al. (2014). Uniting Cheminformatics and Chemical Theory to Predict the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Retrieved from [Link]

-

Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2022). ACS Omega. Retrieved from [Link]

-

Ng, C. T., et al. (2004). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-pentan-3-OL. Retrieved from [Link]

-

Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. arxiv.org [arxiv.org]

- 7. worldscientific.com [worldscientific.com]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 10. pubs.acs.org [pubs.acs.org]

- 11. optibrium.com [optibrium.com]

- 12. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Homologs and analogs of (R)-3-amino-2-methyl-pentan-2-ol

An In-depth Technical Guide to the Homologs and Analogs of (R)-3-amino-2-methyl-pentan-2-ol

Abstract

Chiral amino alcohols are a cornerstone of modern medicinal chemistry, serving as indispensable building blocks for a wide array of pharmaceuticals and bioactive molecules.[1] Their stereochemistry is frequently pivotal to their biological function, making the stereoselective synthesis and systematic evaluation of their derivatives a critical endeavor in drug discovery.[1][2] This guide focuses on the tertiary amino alcohol, (R)-3-amino-2-methyl-pentan-2-ol, as a central scaffold. We will provide an in-depth exploration of its homologs and analogs, delving into the strategic rationale behind their design, robust methods for their stereocontrolled synthesis, and the structure-activity relationships (SAR) that emerge from their evaluation. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven experimental protocols.

The Core Scaffold: (R)-3-amino-2-methyl-pentan-2-ol

The parent compound, (R)-3-amino-2-methyl-pentan-2-ol, is a chiral tertiary alcohol containing a primary amine. Its structure is characterized by two stereocenters, though the focus is typically on the stereochemistry at the C3 position bearing the amino group.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| CAS Number | 855589-31-0 | [3][4] |

| Molecular Formula | C₆H₁₅NO | [3] |

| Molecular Weight | 117.19 g/mol | [3] |

| Predicted pKa | 13.01 ± 0.50 | [3] |

The strategic importance of this scaffold lies in the precise three-dimensional arrangement of its functional groups—a hydroxyl group, an amino group, and specific alkyl substituents—which can engage in multi-point interactions with biological targets like enzymes and receptors.

Design Rationale: Exploring Chemical Space Through Homologs and Analogs

Systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. For (R)-3-amino-2-methyl-pentan-2-ol, we can define homologs and analogs as follows:

-

Homologs: These are compounds that differ from the parent structure by a repeating unit, typically a methylene group (-CH₂-). This involves systematically extending or shortening the alkyl chains (the ethyl and methyl groups) to probe the size and shape of a target's binding pocket.

-

Analogs: These involve more substantial structural modifications. The goal is often to replace a functional group with another that has similar physical or chemical properties (a bioisostere) or to introduce new functionalities to explore different binding interactions or improve drug-like properties.

The logical relationship between these concepts is illustrated below.

Caption: Logical relationships in analog and homolog design.

Stereoselective Synthesis of Chiral Amino Alcohols

The generation of enantiomerically pure amino alcohols is paramount, as different enantiomers can have vastly different biological activities.[1][2] Several robust strategies exist, moving from classical methods to modern catalytic approaches.

Key Synthetic Strategies

-

From the Chiral Pool: This is a direct and reliable method that utilizes readily available, enantiopure starting materials like natural α-amino acids.[1] The carboxylic acid is reduced (e.g., with LiAlH₄ or BH₃) to the corresponding alcohol, preserving the original stereocenter. The primary advantage is the high enantiopurity of the starting materials.[1]

-

Asymmetric Reduction of α-Hydroxy Ketones: A prochiral α-hydroxy ketone can be converted to a chiral amino alcohol via asymmetric reductive amination. This has been effectively demonstrated using engineered amine dehydrogenases (AmDHs), which can achieve high conversion and excellent enantioselectivity (>99% ee) under mild, environmentally friendly conditions.[5]

-

Asymmetric Coupling Reactions: Modern catalytic methods allow for the construction of the amino alcohol backbone with high stereocontrol. For instance, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed to produce β-amino alcohols with adjacent chiral centers.[6] This method often requires strategic use of protecting groups to control the reactivity of the starting materials.[6]

-

Resolution of Racemates: In cases where an asymmetric synthesis is not feasible, a racemic mixture of the amino alcohol can be prepared and then separated. This is commonly achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization, or through preparative chiral High-Performance Liquid Chromatography (HPLC).

The workflow below outlines a generalized approach from starting materials to a fully characterized, enantiopure final product.

Caption: Generalized workflow for synthesis and analysis.

Structure-Activity Relationships (SAR)

While specific SAR data for (R)-3-amino-2-methyl-pentan-2-ol is not broadly published, we can infer likely trends from studies on related amino alcohol scaffolds. These studies reveal that even subtle structural changes can have profound impacts on biological activity.

-

Stereochemistry: The absolute configuration is often critical. In a study of L-amino alcohol derivatives as antifungal agents, only the S-configuration compounds showed activity, likely due to a specific fit in the target enzyme's active site (C. albicans CYP51).[2]

-

N-Substitution: Modification of the amino group directly impacts basicity and hydrogen bonding capacity. In a series of isosteviol-based 1,3-aminoalcohols, an N-benzyl or N-(1H-imidazol-1-yl)-propyl substitution was found to be essential for antiproliferative activity against several human tumor cell lines.[7]

-

Backbone and O-Substitution: In the same study, a benzyl ester moiety was also crucial for activity, indicating that both the amine and the (modified) hydroxyl termini of the amino alcohol pharmacophore contribute to target engagement.[7]

Table 2: General SAR Trends for Amino Alcohol Derivatives

| Modification Site | Structural Change | General Impact on Activity | Example Context |

| Stereocenter | Inversion of configuration (R vs. S) | Often leads to a complete loss of or significant reduction in activity. | Antifungal Agents[2] |

| Amino Group | Primary (-NH₂) to Secondary/Tertiary (-NHR, -NR₂) | Can increase potency by filling a hydrophobic pocket or introducing new interactions. | Anticancer Agents[7] |

| Hydroxyl Group | Esterification (-OH to -OAc) or Etherification (-OH to -OR) | Can improve cell permeability (prodrug strategy) or modulate binding. | Anticancer Agents[7] |

| Alkyl Backbone | Introduction of aromatic rings | Can introduce π-stacking interactions and significantly increase potency. | Antimalarial Agents[8] |

| Alkyl Backbone | Change in chain length/branching | Probes steric constraints of the binding site; can optimize van der Waals interactions. | Cytotoxic Agents[9] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of chiral amino alcohols. They are designed to be self-validating, with clear checkpoints for assessing purity and stereochemical integrity.

Protocol: Synthesis of a Chiral Amino Alcohol via Reductive Amination

This protocol describes the synthesis of a generic N-substituted amino alcohol from its corresponding hydroxy ketone precursor.

Materials:

-

α-hydroxy ketone (1.0 eq)

-

Primary amine (e.g., benzylamine, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate, Hexanes (for chromatography)

Procedure:

-

Dissolve the α-hydroxy ketone (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amino alcohol.[1]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the synthesized chiral amino alcohol. Method development is often required to find the optimal column and mobile phase.

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Racemic standard of the analyte for peak identification.

Procedure:

-

Prepare a stock solution of the purified amino alcohol sample in the mobile phase (e.g., 1 mg/mL).

-

Prepare a similar solution of the racemic standard.

-

Set up the HPLC method. A typical starting condition is a mobile phase of 90:10 Hexane:Isopropanol with a flow rate of 1.0 mL/min.

-

Inject the racemic standard onto the column and record the chromatogram. Identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Inject the synthesized sample under the identical conditions.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculation: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Validation: The enantiomeric excess for a successful asymmetric synthesis should be >95%, and ideally >99%. The identity of the major peak can be confirmed by comparing its retention time to a known enantiopure standard if available.

Conclusion and Future Perspectives

The (R)-3-amino-2-methyl-pentan-2-ol scaffold represents a valuable starting point for the exploration of new chemical entities. The principles of homologation and analog design, coupled with robust methods for stereocontrolled synthesis, provide a powerful toolkit for medicinal chemists. Future research will likely focus on incorporating this and related chiral amino alcohol motifs into more complex molecules, leveraging computational modeling to guide the design of next-generation therapeutics with enhanced potency and specificity. The continued development of novel catalytic methods will further enable the efficient and scalable production of these critical chiral building blocks.[5][6]

References

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry.

- Discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.

- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.

- Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Organic & Biomolecular Chemistry.

- Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules.

-

Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

- Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis.

-

Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). Acta Naturae.

- 3-Amino-2-methyl-pentan-2-ol 855589-31-0 wiki. (n.d.). Guidechem.

- 855589-31-0|3-Amino-2-methylpentan-2-ol|BLD Pharm. (n.d.). BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 855589-31-0|3-Amino-2-methylpentan-2-ol|BLD Pharm [bldpharm.com]

- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 7. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-3-amino-2-methyl-pentan-2-ol into a Peptide Backbone

Introduction: Expanding the Chemical Space of Peptidomimetics

The incorporation of non-natural amino acids into peptide backbones is a powerful strategy in medicinal chemistry and drug discovery to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles.[1][2][3][4] (R)-3-amino-2-methyl-pentan-2-ol represents a unique building block, featuring a sterically hindered tertiary alcohol and a chiral amine. Its integration into a peptide sequence can induce specific conformational constraints and introduce a novel site for potential post-translational modifications or conjugation. This guide provides a comprehensive, field-proven protocol for the successful incorporation of this challenging amino alcohol into a peptide sequence using solid-phase peptide synthesis (SPPS).

Core Principles and Strategic Considerations

The primary challenge in incorporating (R)-3-amino-2-methyl-pentan-2-ol lies in the steric hindrance around both the amino and hydroxyl functionalities. This necessitates a carefully designed protection strategy and the use of potent coupling reagents to drive the reaction to completion. This protocol employs an Fmoc-based strategy, widely recognized for its mild deprotection conditions, which are compatible with a broad range of sensitive functional groups.[5][6]

Workflow Overview: A Step-by-Step Visualization

The overall strategy involves the synthesis of a suitably protected (R)-3-amino-2-methyl-pentan-2-ol derivative, followed by its incorporation into a growing peptide chain on a solid support.

Figure 1: Workflow for incorporating (R)-3-amino-2-methyl-pentan-2-ol.

Part A: Preparation and Protection of (R)-3-amino-2-methyl-pentan-2-ol

The dual functionality of the amino alcohol requires a two-step protection strategy to ensure selective reactivity during peptide synthesis.

Protocol A1: Fmoc Protection of the Amino Group

-

Dissolution: Dissolve (R)-3-amino-2-methyl-pentan-2-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃) (2.5 eq).

-

Fmocylation: Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Remove the 1,4-dioxane under reduced pressure. Add water and extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to yield Fmoc-(R)-3-amino-2-methyl-pentan-2-ol.

Protocol A2: Protection of the Tertiary Hydroxyl Group

The tertiary alcohol is sterically hindered, necessitating a robust protecting group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is a suitable choice due to its stability under the basic conditions of Fmoc deprotection and its lability during the final acidic cleavage.[7]

-

Dissolution: Dissolve Fmoc-(R)-3-amino-2-methyl-pentan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add imidazole (2.5 eq).

-

Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the product by flash column chromatography to yield Fmoc-(R)-3-amino(TBDMS-O)-2-methyl-pentan-2-ol.

Part B: Solid-Phase Peptide Synthesis Protocol

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[5][8][9]

Step 1: Resin Selection and Preparation

For peptides with a C-terminal carboxyl group, a 2-chlorotrityl chloride (2-CTC) resin is recommended.[10][11] Its high acid lability allows for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact, which is advantageous for the synthesis of protected peptide fragments.

-

Resin Swelling: Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes, followed by washing with dimethylformamide (DMF).

Step 2: Attachment of the First Amino Acid

-

Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (2 eq) and N,N-diisopropylethylamine (DIPEA) (4 eq) in anhydrous DCM.

-

Loading: Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.[12]

-

Capping: To cap any unreacted sites on the resin, add a mixture of DCM, methanol, and DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, DMF, and DCM.

Step 3: Peptide Chain Elongation (Iterative Cycle)

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3-5 eq) with a suitable coupling reagent and a base in DMF. For standard couplings, a combination of HBTU (0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the amino acid) is effective.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for each amino acid in the sequence.

Step 4: Incorporation of Protected (R)-3-amino-2-methyl-pentan-2-ol

Due to the steric hindrance of this building block, a more potent coupling reagent and potentially longer reaction times or double coupling are recommended.[13][14][15]

-

Fmoc Deprotection: Perform the standard Fmoc deprotection as described in Step 3.1.

-

Coupling:

-

Pre-activate Fmoc-(R)-3-amino(TBDMS-O)-2-methyl-pentan-2-ol (3-5 eq) with HATU (0.95 eq) and DIPEA (2 eq) in DMF for 5-10 minutes.[16]

-

Add the activated solution to the resin and agitate for 4-6 hours.

-

Perform a ninhydrin test. If the test is positive, a second coupling may be necessary.

-

-

Washing: Wash the resin with DMF.

Step 5: Final Cleavage and Deprotection

-

Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

-

N-terminal Modification (Optional): If required, perform N-terminal acetylation using a solution of acetic anhydride and DIPEA in DMF.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Cleavage: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[17]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Part C: Characterization of the Final Peptide

The identity and purity of the synthesized peptide should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude and purified peptide.[17][18]

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified peptide, if required.[18]

Troubleshooting Guide

| Issue | Possible Cause | Solution |